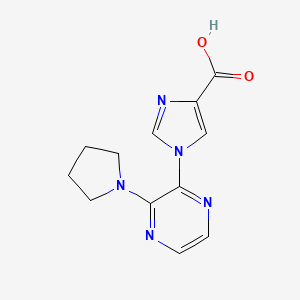
2-(2,3-Difluorophenyl)-6-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of three fluorine atoms attached to a naphthalene ring system, which is a fused pair of benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative of 2,3-difluorophenyl with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or dihydro derivatives, respectively.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)-6-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 2-(2,3-Difluorophenyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Difluorophenyl)-2-fluorobenzamide
- 2,3-Difluorophenylacetic acid
- 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes
Uniqueness
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to other fluorinated aromatic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H9F3 |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-7-6-10-8-12(5-4-11(10)9-13)14-2-1-3-15(18)16(14)19/h1-9H |
Clé InChI |
AVMBXMVHLPJVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=CC3=C(C=C2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)


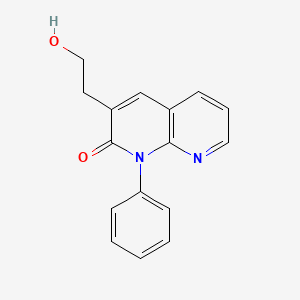
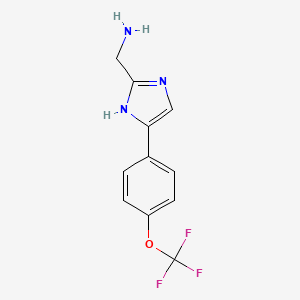


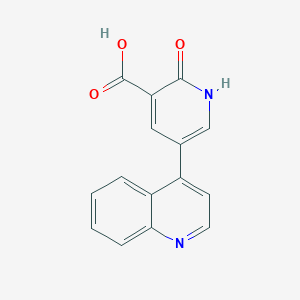
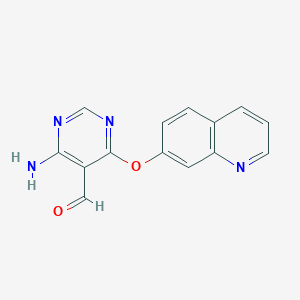
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)
![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)


